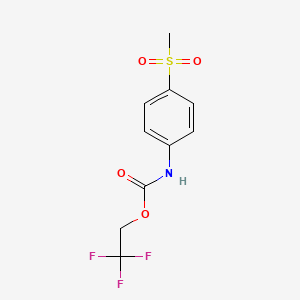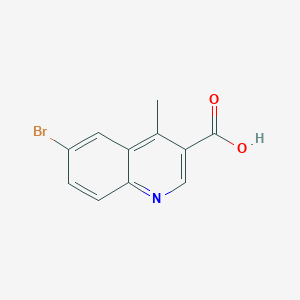
1-(2-Fluoro-4-methoxyphenyl)ethanol
Vue d'ensemble
Description
“1-(2-Fluoro-4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 g/mol. This compound is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 .
Applications De Recherche Scientifique
Biocatalytic Production and Optimization
1-(2-Fluoro-4-methoxyphenyl)ethanol is crucial for the production of various drug intermediates. A study by Kavi et al. (2021) demonstrated its synthesis from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. They optimized the experimental conditions like pH, incubation period, temperature, and agitation speed using the Box–Behnken experimental design-based model. This optimization led to over 99% conversion, enantiomeric excess, and 96% yield, making it efficient for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).
Asymmetric Biosynthesis
Lou Wenyong (2011) explored the enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol in various reaction systems, including ionic liquid-containing co-solvent systems. The study indicated that the catalytic performance of the biocatalyst was influenced by the types of ions in the ionic liquids and their combinations (Lou Wenyong, 2011).
Electrochemical Conversion
Ikeda (1990) presented an electrochemical method for converting 4-haloacetophenone into corresponding 1-(4-halophenyl)ethanols, including 1-(2-fluoro-4-methoxyphenyl)ethanol. Using a catalytic amount of Sb(III) and a Pb cathode, the method achieved high yields for each alcohol, demonstrating its potential for efficient synthesis (Ikeda, 1990).
Fungal Biotransformation
Grifoll and Hammel (1997) studied the white rot fungus Phanerochaete chrysosporium, which metabolized methoxychlor to products including 2,2,2-trichloro-1,1-bis(4-methoxyphenyl)ethanol. This research provided insights into the fungal biotransformation processes and degradation pathways of methoxychlor (Grifoll & Hammel, 1997).
Chemical Synthesis and Crystal Structure Analysis
Xu Liang (2009) focused on synthesizing and analyzing the crystal structure of a compound closely related to 1-(2-fluoro-4-methoxyphenyl)ethanol. The study detailed the formation and structural properties of the compound, providing valuable information for further chemical synthesis and analysis (Xu Liang, 2009).
Propriétés
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUCRPMJCHQPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267153 | |
| Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-methoxyphenyl)ethanol | |
CAS RN |
74457-87-7 | |
| Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74457-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



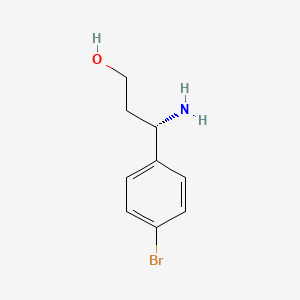
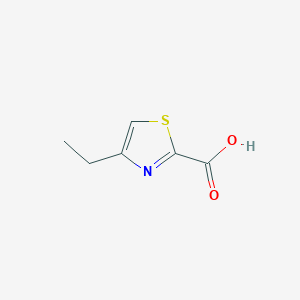

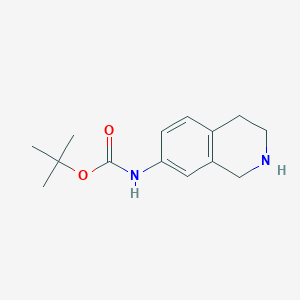
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)



